molecular formula C24H23N3O3 B2735890 N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901728-48-1

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2735890
CAS No.: 901728-48-1
M. Wt: 401.466
InChI Key: PFLICYKRNMWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex heterocyclic compound featuring a fused tetracyclic scaffold with an imino-oxa bridge and a 13-azatetracyclo framework. The molecule includes a carboxamide group linked to a 3-acetylphenyl substituent, which distinguishes it from structurally related analogs. This substitution pattern likely influences its electronic properties, solubility, and biological interactions, particularly in enzyme inhibition or receptor binding contexts .

The tetracyclic core consists of a pyridine-like nitrogen atom (position 13) and an oxygen-containing oxa bridge (position 3), creating a rigid, planar structure.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-14(28)15-5-2-7-18(12-15)26-24(29)20-13-17-11-16-6-3-9-27-10-4-8-19(21(16)27)22(17)30-23(20)25/h2,5,7,11-13,25H,3-4,6,8-10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLICYKRNMWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that may influence its biological activity. Key properties include:

PropertyValue
Molecular FormulaC22H20N3O2
Molecular Weight377.419 g/mol
IUPAC NameThis compound
SMILESCC(=O)C1=CC=C(C=C1)N=C(C(=O)N)C2=C(C(=C(C2=O)C)C)C3=CC=CC=C3N4C=CC=C4

The primary mechanism of action for this compound involves the inhibition of the H+/K+ ATPase enzyme , commonly known as the proton pump. This inhibition leads to a decrease in gastric acid secretion, suggesting potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. Factors such as food intake can affect its absorption rate and overall efficacy:

  • Absorption : Rapidly absorbed in the stomach and intestines.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Undergoes hepatic metabolism; specific pathways require further elucidation.

Biological Activity and Therapeutic Potential

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. In vitro assays demonstrated IC50 values indicating effective inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory pathways; however, detailed studies are required to confirm these effects.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.

Case Studies

Research on structurally similar compounds has provided insights into potential applications:

  • Study on HeLa Cells : A study evaluated the cytotoxicity of various compounds isolated from medicinal plants against HeLa cells using IC50 values to measure effectiveness. Similar methodologies could be applied to assess the activity of N-(3-acetylphenyl)-4-imino-3-oxa derivatives .
  • In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic efficacy and safety profile of this compound in treating gastric acid-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetracyclic carboxamides with variations in the aryl substituent. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
N-(3-Acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide (Target) 3-Acetylphenyl C₂₄H₂₃N₃O₃ 401.47 ~4.5* ~65.4*
N-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl C₂₄H₂₅N₃O₂ 387.50 4.7 65.4
N-[4-(Trifluoromethyl)phenyl] analog 4-Trifluoromethylphenyl C₂₃H₁₈F₃N₃O₂ 437.41 ~5.2* 65.4
N-Phenyl analog Phenyl C₂₂H₁₉N₃O₂ 357.41 3.9 65.4

*Estimated based on structural similarity to analogs .

Key Observations:

  • Lipophilicity (XLogP3): The 3-acetylphenyl substituent moderately increases lipophilicity (XLogP3 ~4.5) compared to the phenyl analog (XLogP3 3.9). The trifluoromethylphenyl derivative exhibits the highest lipophilicity (XLogP3 ~5.2), attributed to the electron-withdrawing CF₃ group .
  • Polar Surface Area: All analogs share identical topological polar surface areas (65.4 Ų), suggesting similar passive membrane permeability profiles .
  • Molecular Weight: The target compound (401.47 g/mol) exceeds the Lipinski “Rule of Five” threshold (500 g/mol), but its rigid tetracyclic core may mitigate bioavailability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.